molecular formula C24H26FN3O4 B2643684 N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 1797559-79-5

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

Cat. No.: B2643684
CAS No.: 1797559-79-5
M. Wt: 439.487
InChI Key: QONUUTDSAQXSFR-UHFFFAOYSA-N
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Description

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis. This compound is of significant research value primarily in the field of oncology, specifically for the study of acute myeloid leukemia (AML) , where internal tandem duplication (ITD) mutations in the FLT3 gene are a common driver of leukemogenesis and are associated with a poor prognosis. The molecule functions by competitively binding to the ATP-binding pocket of FLT3 , thereby inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as STAT5, MAPK, and PI3K/Akt. Researchers utilize this inhibitor to elucidate the mechanistic role of FLT3-ITD signaling in disease progression, to investigate mechanisms of resistance to targeted therapies, and to explore potential synergistic effects in combination with other chemotherapeutic or targeted agents in preclinical models. Its application is essential for advancing the understanding of FLT3-driven biology and for supporting the development of next-generation therapeutic strategies for hematological malignancies.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3O4/c1-24(32-2,18-7-3-4-8-19(18)25)14-26-22(30)23(31)27-17-12-15-6-5-11-28-20(29)10-9-16(13-17)21(15)28/h3-4,7-8,12-13H,5-6,9-11,14H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONUUTDSAQXSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2)(C4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves multiple steps. One common approach starts with the preparation of the fluorophenyl intermediate, which is then reacted with a methoxypropyl derivative under controlled conditions. The final step involves the formation of the azatricyclo framework through a series of cyclization reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as recrystallization and chromatography to ensure the final product’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Chemistry

N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide serves as a valuable building block in organic synthesis. It is utilized for:

  • Synthesis of Complex Molecules : The compound can be employed in multi-step synthetic pathways to create more complex organic molecules.
  • Studying Reaction Mechanisms : Its unique structure allows researchers to explore various chemical reactions and mechanisms.

Biology

In biological research, this compound is used for:

  • Biological Pathway Investigation : It acts as a probe to study specific biochemical pathways and interactions within cells.
  • Targeting Receptors and Enzymes : The compound has potential therapeutic applications by targeting specific receptors or enzymes involved in disease processes.

Medicine

The medicinal applications of this compound include:

  • Potential Therapeutics : Due to its ability to interact with biological targets, it may be developed into drugs aimed at treating various conditions.
  • Drug Development Research : Its structural characteristics make it suitable for research focused on drug design and development.

Materials Science

In materials science, this compound is explored for:

  • Development of New Materials : Its unique properties can lead to the creation of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Ethanediamide Derivatives

Compound A : N-[2-(1-Benzothiophen-2-yl)-2-Hydroxypropyl]-N'-{2-Oxo-1-Azatricyclo[6.3.1.0^{4,12}]Dodeca-4,6,8(12)-Trien-6-yl}Ethanediamide (CAS: 2034359-61-8)
This compound shares the ethanediamide core but differs in key structural aspects:

Feature Target Compound Compound A
Substituent on Propyl 2-(2-Fluorophenyl)-2-methoxypropyl 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl
Tricyclic System 1-Azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one (13-membered ring) 1-Azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one (12-membered ring)
Molecular Formula Not explicitly provided (inferred complexity) C24H23N3O4S (MW: 449.5 g/mol)
Key Heteroatoms Fluorine, Oxygen Sulfur, Oxygen
  • Functional Implications: The fluorophenyl group in the target compound may enhance lipid solubility compared to Compound A’s benzothiophene moiety, which introduces sulfur-based electronic effects . The methoxy group (target) vs. The smaller tricyclic system in Compound A (12-membered vs.

Broader Context: Amide-Based Compounds in Agrochemistry

Compound Structure Use Key Differences from Target Compound
Flumetsulam N-(2,6-Difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide Herbicide Triazolo-pyrimidine scaffold; lacks tricyclic systems or ethanediamide core
Oxadixyl N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide Fungicide Oxazolidinone ring; simpler acetamide backbone
Triaziflam N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)triazine Herbicide Triazine core; no tricyclic or ethanediamide motifs
  • Structural Divergence : These compounds prioritize heterocyclic cores (e.g., triazine, triazolo-pyrimidine) over the tricyclic ethanediamide architecture, reflecting divergent biological targets .

Research Findings and Limitations

  • Target Compound: No explicit data on bioactivity, synthesis, or applications are available in the provided evidence.
  • Compound A : The presence of sulfur and hydroxypropyl groups may confer unique reactivity, though empirical studies are absent in the evidence .

Biological Activity

The compound N'-[2-(2-fluorophenyl)-2-methoxypropyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₃O₂
  • Molecular Weight : 327.35 g/mol
  • Chemical Structure : The compound features a fluorophenyl group, a methoxypropyl chain, and a tricyclic core that contributes to its biological activity.
PropertyValue
Molecular FormulaC₁₈H₁₈F₁N₃O₂
Molecular Weight327.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a study evaluated various derivatives for their antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468 using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that modifications in structure could enhance biological efficacy .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interaction with specific cellular targets. Molecular docking studies have suggested binding to key sites on proteins involved in cell proliferation and survival pathways, such as topoisomerase I (TOPO I). This interaction may disrupt DNA replication and repair processes in cancer cells, leading to increased apoptosis .

Case Studies

  • Study on Antiproliferative Effects :
    • Objective : To assess the cytotoxic effects of the compound on breast cancer cell lines.
    • Methodology : MTT assays were performed on MCF-7 and MDA-MB-468 cells.
    • Findings : The compound demonstrated significant inhibition of cell growth at varying concentrations, indicating its potential as a therapeutic agent in oncology .
  • Molecular Docking Analysis :
    • Objective : To predict the binding affinity of the compound to target proteins.
    • Methodology : Computational simulations were conducted to evaluate binding interactions with TOPO I.
    • Findings : The compound showed favorable binding energies and interactions with critical amino acid residues in the active site of TOPO I, supporting its role as a potential inhibitor .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction progress be monitored?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, such as coupling of fluorophenyl-methoxypropyl intermediates with azatricyclic ethanediamide precursors. Key steps may involve:

  • Refluxing reactants in aprotic solvents (e.g., acetonitrile) with catalysts like triethylamine, as described for analogous acetamide syntheses .
  • Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization or HPLC to track intermediate formation.
  • Purification via recrystallization (e.g., using pet-ether) or column chromatography with gradient elution .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., fluorophenyl, methoxypropyl groups) and amide bond geometry. 19^{19}F NMR is critical for verifying fluorine substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight and fragment patterns to validate the azatricyclic core and ethanediamide linkage .
  • X-ray Crystallography : If single crystals are obtainable, this method resolves stereochemical ambiguities in the tricyclic system .

Q. How can researchers assess the compound’s stability under varying laboratory conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to stressors (e.g., light, humidity, pH extremes) and analyzing degradation products via LC-MS.
  • Use differential scanning calorimetry (DSC) to identify thermal decomposition thresholds.
  • Compare stability profiles with structurally related acetamides (e.g., oxadixyl, alachlor) to infer degradation pathways .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Perform molecular docking using software like AutoDock Vina to model binding interactions with target proteins (e.g., enzymes with tricyclic-binding pockets).
  • Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability under physiological conditions.
  • Integrate AI-driven tools (e.g., COMSOL Multiphysics) to optimize force field parameters and predict pharmacokinetic properties .

Q. How can contradictory data on the compound’s bioactivity be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Replicate studies using alternative bioactivity assays (e.g., enzyme inhibition vs. cell viability) to isolate mechanism-specific effects.
  • Dose-Response Analysis : Evaluate nonlinear relationships between concentration and effect to identify off-target interactions.
  • Meta-Analysis : Cross-reference findings with theoretical frameworks (e.g., structure-activity relationships for fluorinated acetamides) to contextualize discrepancies .

Q. What methodologies address challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during large-scale reactions to detect impurities early.
  • Membrane Separation : Use nanofiltration or reverse osmosis to isolate the compound from byproducts without column chromatography .
  • Design of Experiments (DoE) : Optimize reaction parameters (e.g., temperature, solvent ratio) statistically to maximize yield and minimize waste .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffered aqueous solutions (pH 3–9) and quantify degradation products via LC-MS/MS.
  • Photolysis Experiments : Expose to UV light (λ = 254–365 nm) and analyze photodegradation pathways using high-resolution orbitrap MS.
  • Ecotoxicity Modeling : Apply fugacity models to predict bioaccumulation potential in soil-water systems, referencing analogs like pretilachlor .

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